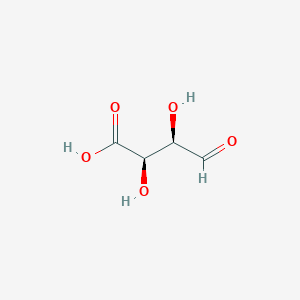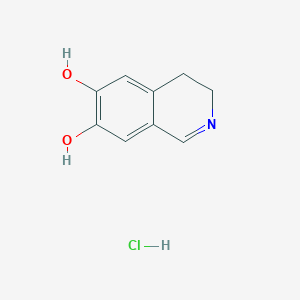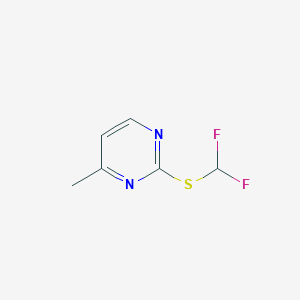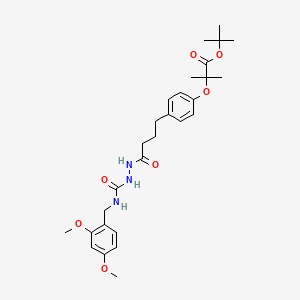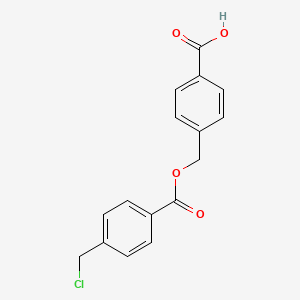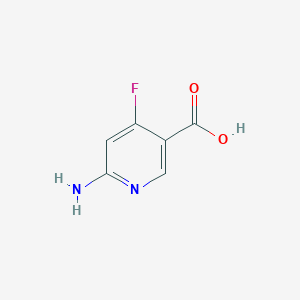
Potassiumhexacyanoruthenate(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassiumhexacyanoruthenate(II) is a coordination compound with the formula K₄[Ru(CN)₆]·xH₂O. It is a crystalline solid commonly used as a source of ruthenium in various applications, including electroplating, catalysis, and dyeing in the textile industry . The compound is known for its stability and versatility in different chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Potassiumhexacyanoruthenate(II) can be synthesized by reacting ruthenium trichloride with potassium cyanide in an aqueous solution. The reaction typically involves the following steps:
- Dissolving ruthenium trichloride in water.
- Adding potassium cyanide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtering and drying the resulting product to obtain Potassiumhexacyanoruthenate(II).
Industrial Production Methods: Industrial production of Potassiumhexacyanoruthenate(II) follows similar steps but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Potassiumhexacyanoruthenate(II) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve other cyanide complexes or phosphine ligands.
Major Products:
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes.
Substitution: New coordination compounds with different ligands
科学研究应用
Potassiumhexacyanoruthenate(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and electroplating.
Biology: Investigated for its potential in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the textile industry as a dye and in the production of solar fuels
作用机制
The mechanism of action of Potassiumhexacyanoruthenate(II) involves its ability to coordinate with various substrates and catalyze reactions. The compound’s ruthenium center can undergo redox reactions, facilitating electron transfer processes. This property makes it effective in catalysis and other chemical transformations. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electron transfer in catalytic processes .
相似化合物的比较
Potassiumhexacyanoferrate(II): Similar structure but contains iron instead of ruthenium.
Potassiumhexacyanocobaltate(III): Contains cobalt and has different redox properties.
Potassiumhexacyanonickelate(II): Contains nickel and is used in different industrial applications.
Uniqueness: Potassiumhexacyanoruthenate(II) is unique due to its ruthenium center, which provides distinct redox properties and catalytic abilities. Its stability and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
属性
分子式 |
C6K4N6Ru |
|---|---|
分子量 |
413.6 g/mol |
IUPAC 名称 |
tetrapotassium;ruthenium(2+);hexacyanide |
InChI |
InChI=1S/6CN.4K.Ru/c6*1-2;;;;;/q6*-1;4*+1;+2 |
InChI 键 |
FRCBOHAGKUJBHE-UHFFFAOYSA-N |
规范 SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[K+].[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3AR,8bS)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B12848807.png)
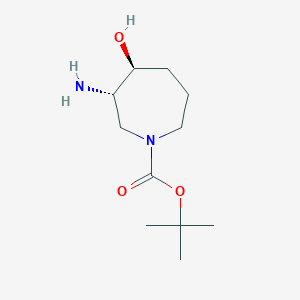
![Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12848822.png)
